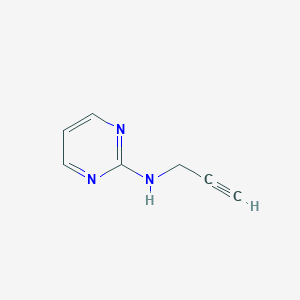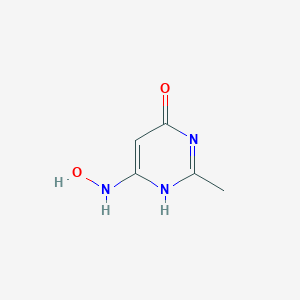
6-(Hydroxyamino)-2-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxyamino)-2-methylpyrimidin-4-ol, also known as HAM or HAMNO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAM is a derivative of pyrimidine and has a hydroxyamino group attached to the 6th carbon atom and a methyl group attached to the 2nd carbon atom.
Mécanisme D'action
The mechanism of action of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to inhibit the activity of xanthine oxidase by binding to its active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This, in turn, reduces the production of reactive oxygen species and inflammation.
Effets Biochimiques Et Physiologiques
6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to reduce the levels of oxidative stress markers and pro-inflammatory cytokines in vitro and in vivo. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to inhibit the growth of various bacterial and viral pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Hydroxyamino)-2-methylpyrimidin-4-ol has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol also has some limitations, such as its potential toxicity and limited availability. Therefore, it is important to use appropriate safety measures and obtain 6-(Hydroxyamino)-2-methylpyrimidin-4-ol from reliable sources.
Orientations Futures
There are several future directions for the study of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol, including its potential applications in drug development, agriculture, and environmental science. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to have synergistic effects with other compounds, such as quercetin and resveratrol, which may enhance its therapeutic potential. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol may have applications in the development of new antimicrobial agents and as a potential natural pesticide. Further research is needed to fully explore the potential of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol and its derivatives.
Conclusion:
6-(Hydroxyamino)-2-methylpyrimidin-4-ol is a unique compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol and its derivatives.
Méthodes De Synthèse
6-(Hydroxyamino)-2-methylpyrimidin-4-ol can be synthesized through a multistep process involving the reaction of 2,4-dihydroxypyrimidine with hydroxylamine and subsequent methylation of the resulting intermediate. The yield of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol can be improved by optimizing the reaction conditions, such as temperature and pH.
Applications De Recherche Scientifique
6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and agriculture. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to exhibit antiviral, antibacterial, and antitumor activities. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to act as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.
Propriétés
Numéro CAS |
16071-29-7 |
|---|---|
Nom du produit |
6-(Hydroxyamino)-2-methylpyrimidin-4-ol |
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
4-(hydroxyamino)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(8-10)2-5(9)7-3/h2,10H,1H3,(H2,6,7,8,9) |
Clé InChI |
UFJOOXNGXGYLJG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=O)C=C(N1)NO |
SMILES |
CC1=NC(=CC(=O)N1)NO |
SMILES canonique |
CC1=NC(=O)C=C(N1)NO |
Synonymes |
4-Pyrimidinol, 6-(hydroxyamino)-2-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



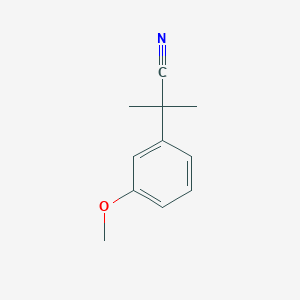
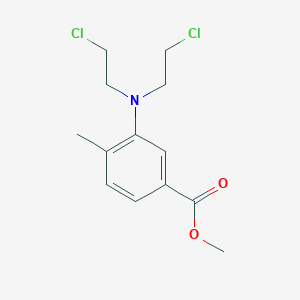
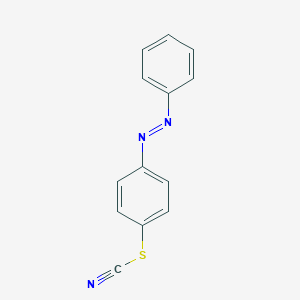
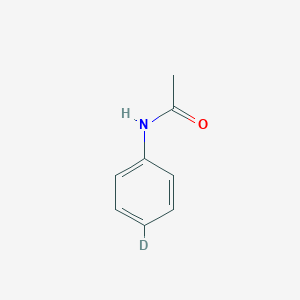
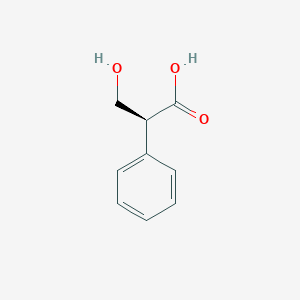
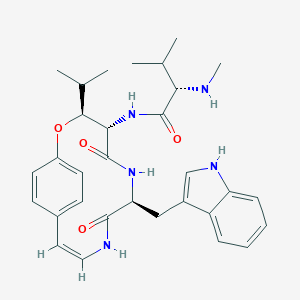

![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)


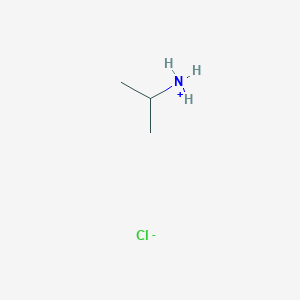
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
